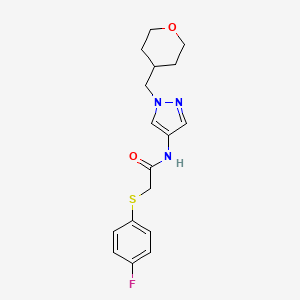

2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Description

The compound 2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a thioacetamide derivative featuring a 4-fluorophenylthio group linked to an acetamide backbone. The pyrazole ring at the acetamide’s nitrogen is substituted with a tetrahydro-2H-pyran-4-ylmethyl group.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S/c18-14-1-3-16(4-2-14)24-12-17(22)20-15-9-19-21(11-15)10-13-5-7-23-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDAFOMJRADOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and mechanisms of action of this compound based on diverse research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 368.5 g/mol. The structure features a 4-fluorophenyl group linked to a thio moiety, and a tetrahydro-2H-pyran unit attached to a pyrazole ring, which is significant for its biological properties.

1. Antinociceptive and Anti-inflammatory Effects

Research indicates that derivatives of pyrazole, including those similar to the compound , exhibit notable antinociceptive and anti-inflammatory effects. For instance, studies involving related pyrazole compounds have shown significant reductions in pain responses in various animal models:

- Acetic acid-induced writhing test : This model demonstrated that pyrazole derivatives significantly reduced abdominal writhing, indicating effective antinociceptive activity.

- Formalin test : The compounds showed reduced licking times in response to both neurogenic and inflammatory pain stimuli, suggesting multifaceted analgesic properties .

2. Vasorelaxant Activity

The vasorelaxant effects of certain pyrazole derivatives have been attributed to their ability to modulate vascular smooth muscle responses. In vitro studies have indicated that these compounds can induce relaxation in isolated organ preparations, potentially mediated through pathways involving nitric oxide and potassium channels .

3. Structure-Activity Relationships (SAR)

The SAR analysis highlights the significance of substituent groups on the phenyl and pyrazole rings. The presence of electron-withdrawing groups, such as fluorine, enhances the biological activity by improving binding affinity to target receptors. Modifications at specific positions on the aromatic rings can lead to increased potency against various biological targets .

Case Study 1: Analgesic Efficacy

In a study assessing the analgesic efficacy of a related pyrazole derivative, researchers found that modifications similar to those present in This compound resulted in significant pain relief without notable side effects typically associated with opioids. This finding underscores the potential for developing safer analgesics from this chemical scaffold .

Case Study 2: Antimicrobial Activity

Another investigation into thiazole derivatives revealed that compounds with similar structural features exhibited antimicrobial properties against various pathogens. The presence of the thioether linkage was crucial for enhancing activity against Gram-positive bacteria, suggesting that further exploration of this compound's antimicrobial potential could yield promising results .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.